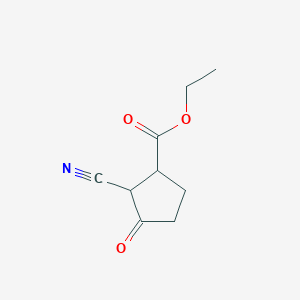
But-3-yn-2-amine hydrochloride
Descripción general
Descripción
But-3-yn-2-amine hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical nature and potential reactivity of But-3-yn-2-amine hydrochloride. For instance, the synthesis of related amines and the protection of amine groups are topics covered in the provided literature .
Synthesis Analysis
The synthesis of related compounds, such as 2-methyl-3-butyn-2-amine, involves the ammonolysis of 3-chloro-3-methyl-1-butyne in liquid amine, using 2-methyl-3-butyn-2-ol as a starting material . This suggests that a similar approach could potentially be applied to synthesize But-3-yn-2-amine hydrochloride, albeit with different starting materials and possibly under different reaction conditions to accommodate the hydrochloride group.
Molecular Structure Analysis
The molecular structure of But-3-yn-2-amine hydrochloride would consist of a butyne backbone with an amine group at the second carbon and a hydrochloride group associated with the amine. The structure analysis of similar compounds, such as the but-2-ynylbisoxycarbonyl (Bbc) group, indicates that these molecules can be used to protect amine groups during peptide synthesis, which implies that the amine group in But-3-yn-2-amine hydrochloride could also be subjected to protection/deprotection strategies .
Chemical Reactions Analysis
The chemical reactivity of But-3-yn-2-amine hydrochloride can be inferred from the reactivity of similar compounds. For example, N-tert-butanesulfinyl imines are used as intermediates for the asymmetric synthesis of amines and can be activated by the tert-butanesulfinyl group for the addition of various nucleophiles . This suggests that the amine group in But-3-yn-2-amine hydrochloride could also be activated for nucleophilic addition reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of But-3-yn-2-amine hydrochloride are not directly discussed in the provided papers, we can infer that the compound would likely be a solid at room temperature, given its hydrochloride salt form. The presence of the hydrochloride group would also make it more soluble in water and other polar solvents compared to its free base form. The compound's reactivity and stability would be influenced by the presence of the triple bond in the butyne backbone and the amine group, which could participate in various chemical reactions .
Aplicaciones Científicas De Investigación
CO2 Capture and Environmental Applications
A task-specific ionic liquid, created through the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, shows promise in CO2 capture. This ionic liquid can reversibly sequester CO2 as a carbamate salt, offering a nonvolatile, water-independent, and recyclable method for CO2 capture, comparable in efficiency to commercial amine sequestering agents (Bates et al., 2002).
Synthesis of Amides
The green synthesis of primary, secondary, and tertiary amides through oxidative amidation of methyl groups with amine hydrochloride salts over recyclable CoFe2O4 nanoparticles demonstrates an economically sound and efficient method. This process, utilizing magnetic CoFe2O4 nanoparticles as a catalyst, provides a straightforward approach to obtaining desired amides under mild conditions (Eidi & Kassaee, 2016).
Catalyst in Organic Synthesis
Copper-catalyzed oxidative amidation of aldehydes with amine salts, using inexpensive copper sulfate or copper(I) oxide as catalysts, provides a practical method for the synthesis of a wide variety of amides. This method utilizes readily available reagents under mild conditions, expanding the scope of substrate application and including the synthesis of chiral amides without racemization (Ghosh et al., 2012).
Polymer Science and Material Engineering
The synthesis of polyesters bearing pendant amine groups through ring-opening polymerization, followed by thiol-yne "click" photochemistry, demonstrates the application of amine hydrochlorides in creating biodegradable polymers with excellent cell penetration and gene delivery properties. This illustrates the potential of such compounds in designing degradable, cell-penetrating, and gene delivery dual-functional agents (Zhang et al., 2012).
Water Treatment and Effluent Management
Poly(allyl amine hydrochloride) polymer hydrogels have been developed to efficiently remove nutrient anions such as nitrate, nitrite, and orthophosphate from aquaculture wastewater. These hydrogels show significant potential in reducing nutrient concentrations to levels suitable for discharge into natural surface waters, highlighting an important application in environmental management (Kioussis et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
but-3-yn-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJBFJIMQKWSDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505072 | |
| Record name | But-3-yn-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-yn-2-amine hydrochloride | |
CAS RN |
42105-26-0 | |
| Record name | But-3-yn-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | but-3-yn-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-bromo-4-[(1-methylethyl)thio]-](/img/structure/B1338562.png)









![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)
![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)

